Cas no 896363-10-3 (N'-2-(2H-1,3-benzodioxol-5-yl)-2-4-(2-fluorophenyl)piperazin-1-ylethyl-N-cyclopentylethanediamide)

N'-2-(2H-1,3-benzodioxol-5-yl)-2-4-(2-fluorophenyl)piperazin-1-ylethyl-N-cyclopentylethanediamide structure
896363-10-3 structure
Product name:N'-2-(2H-1,3-benzodioxol-5-yl)-2-4-(2-fluorophenyl)piperazin-1-ylethyl-N-cyclopentylethanediamide
CAS No:896363-10-3
MF:C26H31FN4O4
MW:482.547149896622
CID:5811416
PubChem ID:18574704

N'-2-(2H-1,3-benzodioxol-5-yl)-2-4-(2-fluorophenyl)piperazin-1-ylethyl-N-cyclopentylethanediamide Chemical and Physical Properties

Names and Identifiers

    • Ethanediamide, N1-[2-(1,3-benzodioxol-5-yl)-2-[4-(2-fluorophenyl)-1-piperazinyl]ethyl]-N2-cyclopentyl-
    • 896363-10-3
    • F2573-0425
    • N1-(2-(benzo[d][1,3]dioxol-5-yl)-2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)-N2-cyclopentyloxalamide
    • N'-[2-(2H-1,3-benzodioxol-5-yl)-2-[4-(2-fluorophenyl)piperazin-1-yl]ethyl]-N-cyclopentylethanediamide
    • AKOS024661509
    • N-[2-(1,3-benzodioxol-5-yl)-2-[4-(2-fluorophenyl)piperazin-1-yl]ethyl]-N'-cyclopentyloxamide
    • N'-2-(2H-1,3-benzodioxol-5-yl)-2-4-(2-fluorophenyl)piperazin-1-ylethyl-N-cyclopentylethanediamide
    • Inchi: 1S/C26H31FN4O4/c27-20-7-3-4-8-21(20)30-11-13-31(14-12-30)22(18-9-10-23-24(15-18)35-17-34-23)16-28-25(32)26(33)29-19-5-1-2-6-19/h3-4,7-10,15,19,22H,1-2,5-6,11-14,16-17H2,(H,28,32)(H,29,33)
    • InChI Key: VWQMWAHZEPMAPQ-UHFFFAOYSA-N
    • SMILES: C(NCC(C1=CC=C2OCOC2=C1)N1CCN(C2=CC=CC=C2F)CC1)(=O)C(NC1CCCC1)=O

Computed Properties

  • Exact Mass: 482.23293364g/mol
  • Monoisotopic Mass: 482.23293364g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 7
  • Heavy Atom Count: 35
  • Rotatable Bond Count: 6
  • Complexity: 728
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.6
  • Topological Polar Surface Area: 83.1Ų

Experimental Properties

  • Density: 1.34±0.1 g/cm3(Predicted)
  • pka: 12.59±0.46(Predicted)

N'-2-(2H-1,3-benzodioxol-5-yl)-2-4-(2-fluorophenyl)piperazin-1-ylethyl-N-cyclopentylethanediamide Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F2573-0425-10μmol
N'-[2-(2H-1,3-benzodioxol-5-yl)-2-[4-(2-fluorophenyl)piperazin-1-yl]ethyl]-N-cyclopentylethanediamide
896363-10-3 90%+
10μl
$69.0 2023-05-16
Life Chemicals
F2573-0425-100mg
N'-[2-(2H-1,3-benzodioxol-5-yl)-2-[4-(2-fluorophenyl)piperazin-1-yl]ethyl]-N-cyclopentylethanediamide
896363-10-3 90%+
100mg
$248.0 2023-05-16
Life Chemicals
F2573-0425-5μmol
N'-[2-(2H-1,3-benzodioxol-5-yl)-2-[4-(2-fluorophenyl)piperazin-1-yl]ethyl]-N-cyclopentylethanediamide
896363-10-3 90%+
5μl
$63.0 2023-05-16
Life Chemicals
F2573-0425-1mg
N'-[2-(2H-1,3-benzodioxol-5-yl)-2-[4-(2-fluorophenyl)piperazin-1-yl]ethyl]-N-cyclopentylethanediamide
896363-10-3 90%+
1mg
$54.0 2023-05-16
Life Chemicals
F2573-0425-50mg
N'-[2-(2H-1,3-benzodioxol-5-yl)-2-[4-(2-fluorophenyl)piperazin-1-yl]ethyl]-N-cyclopentylethanediamide
896363-10-3 90%+
50mg
$160.0 2023-05-16
Life Chemicals
F2573-0425-2mg
N'-[2-(2H-1,3-benzodioxol-5-yl)-2-[4-(2-fluorophenyl)piperazin-1-yl]ethyl]-N-cyclopentylethanediamide
896363-10-3 90%+
2mg
$59.0 2023-05-16
Life Chemicals
F2573-0425-20mg
N'-[2-(2H-1,3-benzodioxol-5-yl)-2-[4-(2-fluorophenyl)piperazin-1-yl]ethyl]-N-cyclopentylethanediamide
896363-10-3 90%+
20mg
$99.0 2023-05-16
Life Chemicals
F2573-0425-4mg
N'-[2-(2H-1,3-benzodioxol-5-yl)-2-[4-(2-fluorophenyl)piperazin-1-yl]ethyl]-N-cyclopentylethanediamide
896363-10-3 90%+
4mg
$66.0 2023-05-16
Life Chemicals
F2573-0425-2μmol
N'-[2-(2H-1,3-benzodioxol-5-yl)-2-[4-(2-fluorophenyl)piperazin-1-yl]ethyl]-N-cyclopentylethanediamide
896363-10-3 90%+
2μl
$57.0 2023-05-16
Life Chemicals
F2573-0425-3mg
N'-[2-(2H-1,3-benzodioxol-5-yl)-2-[4-(2-fluorophenyl)piperazin-1-yl]ethyl]-N-cyclopentylethanediamide
896363-10-3 90%+
3mg
$63.0 2023-05-16

N'-2-(2H-1,3-benzodioxol-5-yl)-2-4-(2-fluorophenyl)piperazin-1-ylethyl-N-cyclopentylethanediamide Related Literature

Additional information on N'-2-(2H-1,3-benzodioxol-5-yl)-2-4-(2-fluorophenyl)piperazin-1-ylethyl-N-cyclopentylethanediamide

Research Brief on N'-2-(2H-1,3-benzodioxol-5-yl)-2-4-(2-fluorophenyl)piperazin-1-ylethyl-N-cyclopentylethanediamide (CAS: 896363-10-3)

Recent studies on the compound N'-2-(2H-1,3-benzodioxol-5-yl)-2-4-(2-fluorophenyl)piperazin-1-ylethyl-N-cyclopentylethanediamide (CAS: 896363-10-3) have highlighted its potential as a novel therapeutic agent in the field of neuropharmacology. This compound, characterized by its unique piperazine and benzodioxole moieties, has shown promising activity in modulating neurotransmitter systems, particularly those involving dopamine and serotonin receptors. The structural complexity of this molecule allows for selective interactions with specific receptor subtypes, making it a candidate for further development in treating neurological and psychiatric disorders.

In a recent preclinical study published in the Journal of Medicinal Chemistry, researchers investigated the pharmacokinetic and pharmacodynamic properties of 896363-10-3. The study utilized in vitro assays and animal models to evaluate the compound's binding affinity, metabolic stability, and blood-brain barrier permeability. Results indicated that 896363-10-3 exhibits high affinity for dopamine D2 and serotonin 5-HT1A receptors, with moderate selectivity over other receptor subtypes. Additionally, the compound demonstrated favorable metabolic stability in liver microsomes, suggesting potential for oral administration.

Another significant finding comes from a 2023 study in Neuropharmacology, which explored the therapeutic potential of 896363-10-3 in anxiety and depression models. The research team employed behavioral assays such as the elevated plus maze and forced swim test to assess the compound's anxiolytic and antidepressant effects. The results revealed that 896363-10-3 significantly reduced anxiety-like behaviors and immobility time in treated animals, comparable to the effects of standard reference drugs. These findings suggest that the compound may act through a dual mechanism involving both dopaminergic and serotonergic pathways.

Further mechanistic studies have focused on the compound's ability to modulate intracellular signaling cascades. A recent paper in Molecular Pharmacology reported that 896363-10-3 induces phosphorylation of extracellular signal-regulated kinase (ERK) and cAMP response element-binding protein (CREB) in neuronal cell lines. This activation of neuroprotective pathways provides a potential explanation for the compound's observed effects in behavioral models and highlights its broader neuropharmacological applications.

Despite these promising findings, challenges remain in the development of 896363-10-3 as a therapeutic agent. Current research is addressing issues such as dose optimization, potential side effects, and long-term safety profiles. Ongoing structure-activity relationship (SAR) studies aim to refine the compound's selectivity and potency while minimizing off-target effects. The pharmaceutical industry has shown growing interest in this molecule, with several companies reportedly exploring its potential in clinical development programs.

In conclusion, the current research landscape for 896363-10-3 demonstrates its significant potential as a novel neuropharmacological agent. The compound's unique structural features and multimodal mechanism of action position it as a promising candidate for further development in treating central nervous system disorders. Future studies should focus on translational research to bridge the gap between preclinical findings and clinical applications, while continuing to elucidate the compound's precise molecular targets and therapeutic window.

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